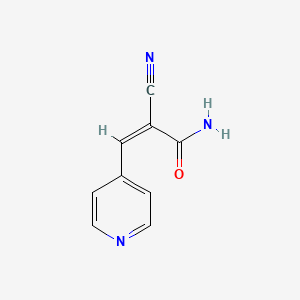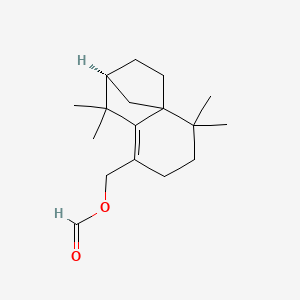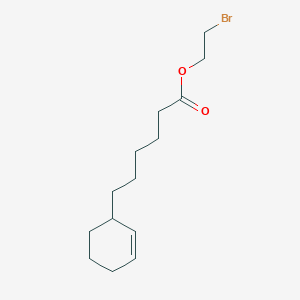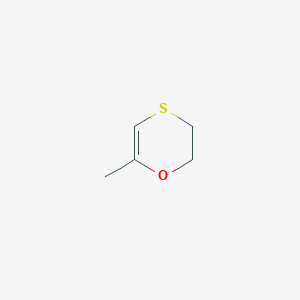![molecular formula C14H20ClNO2 B14164189 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine CAS No. 5739-73-1](/img/structure/B14164189.png)
4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring attached to a chlorinated phenoxypropyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine typically involves the reaction of 4-chloro-2-methylphenol with 3-chloropropylmorpholine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding phenolic compounds.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of substituted morpholine derivatives.
科学的研究の応用
4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 4-[3-(2-Chloro-4-methylphenoxy)propyl]morpholine
- 4-[3-(4-Chloro-2-methylphenoxy)propyl]morpholine oxalate
Uniqueness
This compound stands out due to its unique structural features and versatile applications. Compared to similar compounds, it offers distinct advantages in terms of reactivity, stability, and potential biological activities.
特性
CAS番号 |
5739-73-1 |
|---|---|
分子式 |
C14H20ClNO2 |
分子量 |
269.77 g/mol |
IUPAC名 |
4-[3-(4-chloro-2-methylphenoxy)propyl]morpholine |
InChI |
InChI=1S/C14H20ClNO2/c1-12-11-13(15)3-4-14(12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 |
InChIキー |
MTOUIWMQUCNOCN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCCCN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide](/img/structure/B14164106.png)



![(4-Benzylpiperazin-1-yl)[1-(3-hydroxybenzyl)piperidin-4-yl]methanone](/img/structure/B14164114.png)
![6-Butyl-1,3-dimethyl-5-(3-methylphenyl)pyrrolo[3,4-d]pyrimidine-2,4-dione](/img/structure/B14164117.png)

![[2-Phenyl-5-[2-phenyl-5-(phenylcarbonyloxymethyl)-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]methyl benzoate](/img/structure/B14164131.png)
![3-(4-fluorophenyl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium](/img/structure/B14164149.png)

![7-[2-(4-Benzylpiperazin-1-yl)-2-oxoethoxy]-4-methylchromen-2-one](/img/structure/B14164155.png)

![[(2R)-butan-2-yl]urea](/img/structure/B14164174.png)
![2,2-dimethyl-N-[8-methyl-1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]propanamide](/img/structure/B14164178.png)
